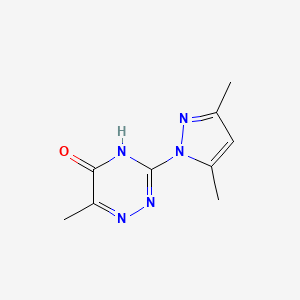
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as Bz-OMP, is a sulfonamide compound that has been extensively studied for its potential therapeutic properties. Bz-OMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can reduce the acidity of the tumor microenvironment, which can inhibit the growth and spread of cancer cells. N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been found to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that is involved in the regulation of inflammation. By inhibiting DPP-IV, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells. In inflammation research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. In viral research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the replication of viruses by interfering with viral DNA synthesis.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of multi-targeted therapies. Another advantage is its low toxicity, which makes it a potentially safe therapeutic agent. However, one limitation of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo. Another limitation is its relatively high cost of synthesis, which can limit its accessibility for research purposes.
Future Directions
For research on N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide and to identify its molecular targets. Finally, in vivo studies are needed to evaluate the safety and efficacy of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a potential therapeutic agent.
Synthesis Methods
The synthesis of N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves the reaction of N-benzyl-4-aminobenzenesulfonamide with 2-oxopyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a white crystalline powder with a melting point of 216-218°C.
Scientific Research Applications
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been studied for its potential therapeutic properties in a range of diseases, including cancer, inflammation, and viral infections. In cancer research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In viral research, N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
properties
IUPAC Name |
N-benzyl-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-12-16(20-11-5-8-18(20)21)9-10-17(14)24(22,23)19-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,19H,5,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTWUCUIHDKRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
![2-[3-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B6044602.png)
